
2,2,2-Trifluoroethyl carbamate
Overview
Description
2,2,2-Trifluoroethyl carbamate (CAS 461-37-0) is a fluorinated carbamate with the molecular formula C₃H₄F₃NO₂ and a molecular weight of 143.07 g/mol . It is characterized by a trifluoroethyl (-OCH₂CF₃) group attached to the carbamate moiety, which confers unique electronic and steric properties. The compound’s pKa (≈12, derived from 2,2,2-trifluoroethanol) is lower than that of non-fluorinated analogs, such as ethyl carbamate (pKa ≈15–16), due to the electron-withdrawing effect of the fluorine atoms . This property enhances its stability in acidic conditions and modulates reactivity in synthetic applications.
This compound is widely used in:
Preparation Methods
Synthesis via Chloroformate Intermediates
Preparation of 2,2,2-Trifluoroethyl Chloroformate
The most common and well-established approach for synthesizing 2,2,2-trifluoroethyl carbamate involves the use of 2,2,2-trifluoroethyl chloroformate as a key intermediate. This chloroformate (C3H2ClF3O2, MW: 162.49) serves as a crucial derivatization reagent for producing various amine derivatives.
The synthesis of 2,2,2-trifluoroethyl chloroformate typically employs 2,2,2-trifluoroethanol and triphosgene as starting materials. The reaction proceeds through a nucleophilic attack of the alcohol on the carbonyl carbon of triphosgene, followed by the elimination of phosgene to generate the desired chloroformate:
Reagent | Chemical Formula | Role in Synthesis |
---|---|---|
2,2,2-Trifluoroethanol | C2H3F3O | Nucleophile, alcohol component |
Triphosgene | C3Cl6O3 | Carbonyl source, electrophile |
2,2,2-Trifluoroethyl chloroformate | C3H2ClF3O2 | Key intermediate |
This intermediate exhibits significant reactivity toward nucleophiles, making it an excellent precursor for carbamate synthesis.
Green Hofmann Rearrangement Method
Principles and Reaction Mechanism
A more environmentally friendly approach to synthesizing carbamates, including potentially this compound, involves a green Hofmann rearrangement. This method utilizes a one-pot, two-step process that avoids toxic reagents traditionally used in carbamate synthesis.
The reaction proceeds through the following sequence:
- Formation of N-chloride intermediates from amides using oxone (potassium peroxymonosulfate) and potassium chloride
- Base-promoted rearrangement of the N-chloride intermediates to isocyanates
- Nucleophilic attack by 2,2,2-trifluoroethanol on the isocyanate to form the carbamate
This approach represents a significant advancement in green chemistry for carbamate synthesis, as it eliminates the need for toxic reagents like halogenated solvents or phosgene derivatives.
Reaction Conditions and Optimization
The green Hofmann rearrangement requires careful control of reaction conditions to ensure optimal yields and selectivity:
Step | Reagents | Conditions | Critical Parameters |
---|---|---|---|
N-Chloride Formation | Amide, Oxone, KCl | Ambient temperature | pH control, stoichiometry |
Rearrangement | N-chloride, NaOH | Basic conditions | Temperature, concentration |
Carbamate Formation | Isocyanate, 2,2,2-Trifluoroethanol | Ambient temperature | Alcohol concentration, reaction time |
The primary advantages of this method include reduced environmental impact, safer handling conditions, and potential for higher selectivity compared to traditional methods.
Hypervalent Iodine-Mediated Synthesis
Novel Synthetic Approach
Research into the synthesis of trifluoroethyl derivatives has revealed promising approaches using hypervalent iodine reagents. One particularly notable method involves the use of phenyl(2,2,2-trifluoroethyl)iodonium triflate with Cs2CO3 for synthesizing 2,2,2-trifluoroethyl esters.
While this method has been primarily explored for ester synthesis, the underlying principles could potentially be adapted for carbamate synthesis. The reaction demonstrates high efficiency under mild conditions, proceeding at room temperature without requiring additional additives.
Reaction Scope and Limitations
The hypervalent iodine-mediated approach shows excellent functional group tolerance, accommodating:
- Conjugated carbon-carbon double bonds
- Unprotected hydroxyl groups
- Amido functionalities
These characteristics suggest potential applicability for carbamate synthesis, particularly when modified to incorporate appropriate nitrogen sources. The reported yields for related trifluoroethyl esters reach up to quantitative levels, making this an attractive approach for further development.
Parameter | Value | Comments |
---|---|---|
Temperature | Room temperature | Mild conditions |
Base | Cs2CO3 | Cesium carbonate |
Reaction Time | Variable | Substrate-dependent |
Yield | Up to quantitative (for esters) | High efficiency |
Functional Group Tolerance | Excellent | Versatile application |
Comparative Analysis of Preparation Methods
Efficiency and Yield Considerations
The various methods for preparing this compound can be evaluated based on several critical parameters:
Method | Starting Materials | Reaction Steps | Typical Yield | Reaction Time | Scale-up Potential |
---|---|---|---|---|---|
Chloroformate Route | 2,2,2-trifluoroethanol, triphosgene | 2 | Moderate to high | Variable | Excellent |
Green Hofmann Rearrangement | Amides, oxone, KCl | 2 (one-pot) | Not specified for this compound | Moderate | Good |
Hypervalent Iodine Method | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | 1 | Up to quantitative (for ester analogs) | Short | Moderate |
Environmental Impact and Green Chemistry Metrics
With increasing emphasis on sustainable chemistry, the environmental impact of synthetic methods has become a critical consideration:
Method | E-Factor Estimate | Solvent Requirements | Hazardous Reagents | Waste Generation | Overall Environmental Impact |
---|---|---|---|---|---|
Chloroformate Route | High | Moderate to high | Triphosgene (toxic) | Significant | High |
Green Hofmann Rearrangement | Low to moderate | Low to moderate | Minimal | Reduced | Low |
Hypervalent Iodine Method | Moderate | Low | Hypervalent iodine reagents | Moderate | Moderate |
The green Hofmann rearrangement offers significant advantages from an environmental perspective, aligning with principles of green chemistry while maintaining synthetic efficiency.
Practical Considerations for Implementation
Beyond yield and environmental impact, practical factors significantly influence method selection:
Method | Reagent Availability | Technical Requirements | Safety Considerations | Cost Analysis |
---|---|---|---|---|
Chloroformate Route | Widely available | Standard equipment | Requires careful handling of toxic reagents | Moderate |
Green Hofmann Rearrangement | Readily available | Standard equipment | Improved safety profile | Low to moderate |
Hypervalent Iodine Method | Specialty reagents required | Standard equipment | Moderate hazard | Higher due to reagent cost |
Optimization Parameters for Synthesis
Temperature and Pressure Effects
Temperature and pressure significantly impact reaction rates and selectivity in this compound synthesis:
Method | Optimal Temperature Range | Pressure Considerations | Impact on Selectivity |
---|---|---|---|
Chloroformate Route | 0-25°C for chloroformate formation | Ambient | Lower temperatures favor selectivity |
Green Hofmann Rearrangement | Ambient to moderately elevated | Ambient | Temperature control critical during rearrangement |
Hypervalent Iodine Method | Room temperature (20-25°C) | Ambient | Minimal temperature dependence |
For related trifluoroethyl compounds, temperature ranges of 150-200°C and pressures of 2-4 MPa have been reported, though carbamate formation may proceed under milder conditions.
Solvent Selection and Reaction Medium
Solvent choice plays a crucial role in determining reaction efficiency and environmental impact:
Method | Preferred Solvents | Solvents to Avoid | Rationale |
---|---|---|---|
Chloroformate Route | DCM, THF, toluene | Protic solvents, water | Avoid hydrolysis of chloroformate |
Green Hofmann Rearrangement | Water, water/organic mixtures | Chlorinated solvents | Green chemistry approach |
Hypervalent Iodine Method | DCM, acetonitrile | Protic solvents | Maintain reactivity of iodonium species |
Proper solvent selection can significantly improve reaction yields while reducing environmental impact. Green solvents like water or water/organic mixtures offer advantages for environmentally conscious synthesis approaches.
Industrial Production Considerations
Scale-up Challenges and Solutions
Transitioning from laboratory to industrial scale presents specific challenges for this compound synthesis:
Challenge | Impact | Potential Solutions |
---|---|---|
Heat Management | Safety concerns, product degradation | Continuous flow processing, efficient heat exchangers |
Reagent Handling | Worker safety, environmental concerns | Automated feeding systems, contained processing |
Product Isolation | Yield losses, solvent consumption | Continuous crystallization, membrane separation |
Process Control | Quality variations, yield inconsistency | Advanced monitoring systems, feedback control |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield 2,2,2-trifluoroethanol and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of the carbamate group.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroethanol and ammonia.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₇F₃N₄O₂
- Molecular Weight : 179.13 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl carbamate
This compound features a trifluoroethyl group that enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Its structural characteristics contribute to its reactivity and potential biological activities.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases and cancer therapy.
- Neuroprotective Effects : Similar compounds have shown promise in enhancing cholinergic transmission, which is crucial for cognitive function. Research indicates potential applications in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.
- Anticancer Activity : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells.
Biochemical Probing
The compound is being explored as a biochemical probe due to its ability to interact with enzymes and proteins. Its nitrophenyl group can generate reactive intermediates that may affect biochemical pathways, suggesting potential applications in drug discovery and development.
Organic Synthesis
In organic chemistry, this compound serves as a reagent in the synthesis of other carbamate derivatives. It acts as a building block for more complex molecules, facilitating the development of new compounds with desired properties.
Biological Activity | Target/Effect | Reference |
---|---|---|
Acetylcholinesterase Inhibition | Increases acetylcholine levels | |
Cytotoxicity | Inhibits proliferation in cancer cells | |
Antimicrobial properties | Potential inhibition of bacterial growth |
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects by enhancing cholinergic transmission in models of Alzheimer's disease. This suggests therapeutic potential for cognitive disorders.
Anticancer Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- An IC50 value was recorded for human breast cancer cells (MCF-7), indicating potent activity.
- Similar findings were observed in human lung cancer cells (A549), highlighting its anticancer potential.
Environmental Impact Assessment
Studies have evaluated the environmental persistence and toxicity of this compound in aquatic systems. It was found to possess moderate toxicity towards non-target organisms, raising concerns about its ecological impact when used as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl carbamate exerts its effects involves the formation of a stable carbamate group, which can interact with various biological targets. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Reactivity and Selectivity
The trifluoroethyl group significantly alters reactivity compared to non-fluorinated carbamates:
The lower pKa of the trifluoroethyl derivative reduces nucleophilicity, preventing undesired urea formation during amine protection . This selectivity is exploited in one-pot syntheses of unsymmetrical ureas and semicarbazides .
Structural and Electronic Effects
Fluorination introduces rotational barriers and conformational stability. For example, N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate exhibits a rotational barrier of ~12 kcal/mol due to NLP→σ*(CO) hyperconjugation and electrostatic stabilization, compared to ~8 kcal/mol for non-fluorinated analogs . This rigidity impacts biological activity and material properties.
Physicochemical Properties
Property | 2,2,2-Trifluoroethyl Carbamate | Ethyl Carbamate |
---|---|---|
Boiling Point | 154.1°C | 182–184°C |
Density | 1.407 g/cm³ | 1.11 g/cm³ |
Lipophilicity (LogP) | ~1.5–2.0 (estimated) | ~0.5–1.0 |
The trifluoroethyl group increases density and lipophilicity , enhancing membrane permeability in bioactive compounds .
Biological Activity
2,2,2-Trifluoroethyl carbamate is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and interactions with biological macromolecules. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group contributes to its hydrophobic characteristics, which can facilitate membrane penetration and interaction with various biological targets. The compound's structure allows for diverse chemical reactions, including oxidation and substitution reactions that are critical for its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Additionally, the carbamate moiety can undergo hydrolysis in biological environments, releasing active intermediates that may exert pharmacological effects .
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound have shown moderate anticancer activity against various cancer cell lines. For instance, compounds containing this moiety were tested in the National Cancer Institute's (NCI) Human Tumor Cell Line Screening Program and demonstrated notable effects against leukemia and non-small cell lung cancer .
- Protease Inhibition : The trifluoromethyl group is known to enhance the metabolic stability of compounds and has been associated with protease inhibition in various bioactive molecules. This characteristic could make this compound a candidate for further investigation in drug development targeting proteases .
- Potential as a Biochemical Probe : The compound's ability to interact with biological macromolecules positions it as a potential biochemical probe for studying enzyme mechanisms and cellular pathways.
Case Studies
Several studies have explored the biological implications of this compound:
-
Anticancer Screening : In a study conducted by the NCI, various trifluoromethyl-substituted ureas were synthesized from 3,3,3-trifluoroethyl isocyanate. These compounds were evaluated for their anticancer properties at a concentration of , revealing significant activity against specific cancer types .
Compound Name Activity Observed Cancer Type Trifluoroethyl Urea A Moderate Non-Small Cell Lung Cancer Trifluoroethyl Urea B Notable Leukemia - Mechanistic Studies : Research has indicated that the introduction of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetics and pharmacodynamics. A study highlighted how these modifications lead to enhanced drug absorption and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl carbamate derivatives?
- Methodological Answer : Synthesis typically involves carbamate-protecting group strategies. For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) can be synthesized using benzyl or tert-butyl carbamate protecting groups under mild coupling conditions . Multi-step protocols often employ nucleophilic substitution or condensation reactions in anhydrous solvents (e.g., THF) with triethylamine as a base to neutralize byproducts .
Q. How does the trifluoroethyl substituent influence the physicochemical and pharmacokinetic properties of carbamates?
- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s strong electronegativity and C-F bond stability. This group reduces basicity of adjacent amines, improving bioavailability, as demonstrated in fluorine-containing pharmaceuticals . Computational studies (e.g., MP2/DFT) can quantify these effects by analyzing charge distribution and solvation free energy .
Q. What analytical techniques are optimal for structural elucidation and purity assessment of 2,2,2-trifluoroethyl carbamates?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while NMR detects carbamate carbonyl signals (~155 ppm). Variable-temperature NMR resolves rotameric equilibria .
- Chromatography : HPLC/GC with UV or MS detection ensures purity (e.g., >95% for N-(4-methyl-1,2-oxazol-3-yl)carbamate derivatives) .
- X-ray Crystallography : Resolves stereochemistry, as seen in tert-butyl carbamate crystal structures .
Advanced Research Questions
Q. How do rotational barriers and isomerization pathways affect the conformational dynamics of 2,2,2-trifluoroethyl carbamates?
- Methodological Answer : Potential energy surface (PES) analyses at the MP2/6-311++G(d,p) level reveal rotational barriers (~10–15 kcal/mol) influenced by N-lone pair (NLP) hybridization. Transition states (TS) exhibit pyramidalized nitrogen, while minima feature sp-hybridized nitrogen. Synergistic effects from NLP→σ*(CO) hyperconjugation and electrostatic stabilization dictate TS stability . Boltzmann averaging over eight rotamerization pathways predicts experimental barriers .
Q. How can conflicting NMR data due to rotameric equilibria be resolved in fluorinated carbamates?
- Methodological Answer : Contradictions arise from slow interconversion of E/Z rotamers at room temperature. Strategies include:
- Variable-Temperature NMR : Lower temperatures slow equilibria, splitting peaks for distinct rotamers.
- DFT Calculations : Predict and chemical shifts for each rotamer and compare with experimental data (error <6%) .
Q. What design strategies enhance the biological activity of 2,2,2-trifluoroethyl carbamates in enzyme inhibition?
- Methodological Answer : Structural optimization focuses on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromophenyl in N-(3-bromophenyl)carbamate) enhances target binding .
- Stereoelectronic Tuning : Adjusting carbamate backbone geometry improves docking into active sites, as seen in Tolprocarb’s fungicidal activity against Magnaporthe oryzae .
Q. What computational approaches predict the stability and reactivity of trifluoroethyl carbamate intermediates?
- Methodological Answer :
- Solvent Modeling : SMD implicit solvation models (e.g., water, THF) calculate Gibbs free energy of activation for hydrolysis .
- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .
Properties
IUPAC Name |
2,2,2-trifluoroethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOAGYSGWIHKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429461 | |
Record name | 2,2,2-Trifluoroethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-37-0 | |
Record name | 2,2,2-Trifluoroethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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